molecular formula C16H17ClN2O4S2 B2361497 1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 1207003-82-4

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2361497
CAS No.: 1207003-82-4
M. Wt: 400.89
InChI Key: QEQURPHAXJLVTP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a dioxidoisothiazolidin-2-yl moiety. Its molecular formula is C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 385.83 g/mol. The unique combination of functional groups in this compound may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the dioxidoisothiazolidinyl group may influence the compound's reactivity and binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties, potentially effective against various strains of bacteria.
  • Anticancer Properties : Some studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, which could be beneficial for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity : In vitro assays using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54920
  • Mechanistic Studies : Further investigation into the mechanism of action revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-16-8-2-1-5-13(16)12-24(20,21)18-14-6-3-7-15(11-14)19-9-4-10-25(19,22)23/h1-3,5-8,11,18H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQURPHAXJLVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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